molecular formula C12H7Br3O B071230 1,3-Dibromo-2-(4-bromophenoxy)benzene CAS No. 189084-60-4

1,3-Dibromo-2-(4-bromophenoxy)benzene

Cat. No.: B071230
CAS No.: 189084-60-4
M. Wt: 406.89 g/mol
InChI Key: TYDVYKIQSZGUMV-UHFFFAOYSA-N
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Description

2,4’,6-Tribromodiphenyl ether is a brominated diphenyl ether with the molecular formula C₁₂H₇Br₃O. This compound is part of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various industrial applications. The presence of bromine atoms in the molecule enhances its flame-retardant properties, making it valuable in the production of plastics, textiles, and electronic equipment .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dibromo-2-(4-bromophenoxy)benzene . For instance, in the crystal state, certain methyl groups in similar molecules are known to act as quasi-free rotors . This suggests that the physical state of the compound (e.g., solid, liquid, gas) and its surrounding environment (e.g., temperature, pressure) can impact its behavior and interactions.

Preparation Methods

The synthesis of 2,4’,6-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. One common method includes the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4’, and 6 positions on the diphenyl ether molecule .

Industrial production methods often involve large-scale bromination processes, where diphenyl ether is reacted with bromine in a solvent such as carbon tetrachloride or chloroform. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

2,4’,6-Tribromodiphenyl ether undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4’,6-Tribromodiphenyl ether has several scientific research applications:

Comparison with Similar Compounds

2,4’,6-Tribromodiphenyl ether can be compared with other brominated diphenyl ethers, such as:

The uniqueness of 2,4’,6-Tribromodiphenyl ether lies in its specific bromination pattern, which influences its reactivity and interactions with biological systems. Its selective bromination makes it a valuable compound for studying the effects of brominated flame retardants.

Properties

IUPAC Name

1,3-dibromo-2-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDVYKIQSZGUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879861
Record name BDE-32
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189084-60-4
Record name 2,4',6-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-32
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dibromo-2-(4-bromophenoxy)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4',6-TRIBROMODIPHENYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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